molecular formula C12H23NOSi B13472152 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one

1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one

Cat. No.: B13472152
M. Wt: 225.40 g/mol
InChI Key: RDJPIHKNDUMSJD-UHFFFAOYSA-N
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Description

1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a tert-butyldimethylsilyl group attached to a nitrogen atom within a spiro[3.3]heptane framework. This structural motif imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.

    Introduction of the Tert-butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced via silylation, often using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptane: Lacks the ketone functional group, resulting in different reactivity and applications.

    1-(Tert-butyldimethylsilyl)-1-azaspiro[3.4]octan-2-one: Features a larger spirocyclic ring, which may influence its binding affinity and selectivity.

    1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-6-one: The ketone group is positioned differently, affecting its chemical behavior.

Uniqueness

1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one is unique due to its specific spirocyclic structure and the presence of the tert-butyldimethylsilyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C12H23NOSi

Molecular Weight

225.40 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-1-azaspiro[3.3]heptan-2-one

InChI

InChI=1S/C12H23NOSi/c1-11(2,3)15(4,5)13-10(14)9-12(13)7-6-8-12/h6-9H2,1-5H3

InChI Key

RDJPIHKNDUMSJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C(=O)CC12CCC2

Origin of Product

United States

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